molecular formula C13H17N3O2S B6993255 N-[2-methyl-5-(thietan-3-ylcarbamoylamino)phenyl]acetamide

N-[2-methyl-5-(thietan-3-ylcarbamoylamino)phenyl]acetamide

Cat. No.: B6993255
M. Wt: 279.36 g/mol
InChI Key: SKPDGEVAGUWMJZ-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(thietan-3-ylcarbamoylamino)phenyl]acetamide is a synthetic organic compound that features a thietan ring, a phenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[2-methyl-5-(thietan-3-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-8-3-4-10(5-12(8)14-9(2)17)15-13(18)16-11-6-19-7-11/h3-5,11H,6-7H2,1-2H3,(H,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPDGEVAGUWMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CSC2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(thietan-3-ylcarbamoylamino)phenyl]acetamide typically involves the following steps:

    Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.

    Attachment to the Phenyl Group: The thietan ring is then attached to a phenyl group via a nucleophilic substitution reaction.

    Formation of the Carbamoylamino Group: The phenyl-thietan intermediate is reacted with an isocyanate to form the carbamoylamino group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(thietan-3-ylcarbamoylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-methyl-5-(thietan-3-ylcarbamoylamino)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which N-[2-methyl-5-(thietan-3-ylcarbamoylamino)phenyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The thietan ring and carbamoylamino group are likely involved in key interactions with the molecular target, stabilizing the compound’s binding and enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also features an acetamide group and a heterocyclic ring but differs in the specific structure of the ring and its substituents.

    Thiazole Derivatives: Compounds containing a thiazole ring, such as dabrafenib and dasatinib, share some structural similarities but have different biological activities and applications.

Uniqueness

N-[2-methyl-5-(thietan-3-ylcarbamoylamino)phenyl]acetamide is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different ring systems.

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